molecular formula C13H12O4 B1331470 6,7-Dimethoxy-2-naphthoic acid CAS No. 37707-78-1

6,7-Dimethoxy-2-naphthoic acid

Cat. No. B1331470
CAS RN: 37707-78-1
M. Wt: 232.23 g/mol
InChI Key: XMOYHYGPKOVFJI-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-naphthoic acid is a chemical compound that has been the subject of various synthetic and analytical studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound has been mentioned in the context of synthesizing derivatives with biological activity, such as inhibitors of antiapoptotic Bcl-2 family proteins , and in the synthesis of key intermediates for neurodegenerative disease agents .

Synthesis Analysis

The synthesis of 6,7-dimethoxy-2-naphthoic acid and its derivatives has been approached through different pathways. One study describes the metalation of a hydroxy-substituted derivative, leading to a trianion intermediate that facilitates the construction of apogossypol derivatives . Another study outlines a multi-step synthesis starting from naphthalene-2,3-diol, involving methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction to obtain a related compound, 6,7-ADTN . Additionally, a practical synthesis of a related chiral acid, which is a key intermediate for a therapeutic drug for neurodegenerative diseases, has been developed, highlighting the importance of 6,7-dimethoxy-2-naphthoic acid derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-2-naphthoic acid derivatives has been studied in the context of their synthesis and potential applications. For example, the crystal structure of 6-amino-2-naphthoic acid monohydrate, a related compound, has been determined, showing that the molecules associate in dimers through hydrogen bonds, forming a three-dimensional framework . This structural information is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

6,7-Dimethoxy-2-naphthoic acid and its derivatives participate in various chemical reactions. For instance, the compound has been used as a labeling reagent for carboxylic acids in liquid chromatography, demonstrating its reactivity and potential for analytical applications . The compound's derivatives have also been synthesized through reactions such as annulation, ester-ester condensations, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethoxy-2-naphthoic acid are inferred from the studies on its synthesis and applications. The compound's derivatives exhibit properties that make them suitable for use as intermediates in organic synthesis and as potential therapeutic agents. For example, the synthesis of a chiral acid derivative demonstrates the importance of stereochemistry in the development of drugs for neurodegenerative diseases . The reactivity of these compounds with various reagents, as well as their ability to form stable structures through hydrogen bonding, is also indicative of their chemical properties .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

6,7-Dimethoxy-2-naphthoic acid and its derivatives play a significant role as intermediates in chemical synthesis. For example, it is used as a reactant in the production of other chemical compounds like 6,7-Dimethoxy-3,4-dihydro-2-naphthoic acid, an important intermediate in organic syntheses (Holmes & Trevoy, 2003). Its metalation process, which forms a trianion intermediate, is applied to create various derivatives that inhibit antiapoptotic Bcl-2 family proteins (Le et al., 2011).

Binding Studies and Drug Development

This compound has also been studied for its potential in drug development. For instance, its derivatives were analyzed for their binding to human serum albumin, which is crucial for understanding the absorption and metabolism of naphthalene-containing drugs (Wang et al., 2020).

Luminescent and Dye Absorption Properties

Research has been conducted on compounds like 6-(carboxymethoxy)-2-naphthoic acid, which is structurally related to 6,7-Dimethoxy-2-naphthoic acid, for their luminescent properties and dye absorption capabilities. This includes studies on coordination polymers based on these compounds, which show potential applications in various technological fields (Jiao et al., 2021).

Potential in Aryl Hydrocarbon Receptor Agonism/Antagonism

1,4-Dimethoxy-2-naphthoic acid, a related compound, has been studied for its role as an aryl hydrocarbon receptor agonist/antagonist. This indicates potential applications in understanding molecular interactions and developing treatments related to this receptor (Cheng et al., 2017).

Safety And Hazards

The safety data sheet for 6,7-Dimethoxy-2-naphthoic acid suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6,7-dimethoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-11-6-8-3-4-9(13(14)15)5-10(8)7-12(11)17-2/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOYHYGPKOVFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191145
Record name 6,7-Dimethoxy-2-naphthoic acid
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Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-naphthoic acid

CAS RN

37707-78-1
Record name 6,7-Dimethoxy-2-naphthoic acid
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Record name MLS002920391
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Record name 6,7-Dimethoxy-2-naphthoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxynaphthalene-2-carboxylic acid
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Record name 6,7-DIMETHOXY-2-NAPHTHOIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 6,7-dimethoxy-1,2-dihydro-3-naphthoic acid (1.7 g) and powdery sulfur (0.47 g) is heated at 215° C. for 30 minutes to afford 6,7-dimethoxy-2-naphthoic acid (1.6 g), which is recrystallized from ethanol to give colorless prisms, m.p. 245°-247° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
TT Le, NTT Chau, TT Nguyen, J Brien… - The Journal of …, 2011 - ACS Publications
The metalation of 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid (8) affording trianion 6 is presented and applied to the regioselective efficient construction of a series of 5,5′-…
Number of citations: 10 pubs.acs.org
A Bartsch, MG Bröckelmann, B Steffan… - Arkivoc, 2004 - pdfs.semanticscholar.org
From air-dried fruit bodies of Austroboletus gracilis two unique naphthalene derivatives were isolated and their structures elucidated by spectroscopic and synthetic methods. The …
Number of citations: 2 pdfs.semanticscholar.org
HL Holmes, LW Trevoy - Organic Syntheses, 2003 - Wiley Online Library
6,7‐dimethoxy‐3,4‐dihydro‐2‐naphthoic acid reactant: 47.85 g. (0.19 mole) of ethyl γ‐veratrylbutyrate intermediate: 3,4‐dihydro‐2‐naphthoic acid byproduct: 7‐methoxy‐3,4‐dihydro‐2…
Number of citations: 1 onlinelibrary.wiley.com
SL Bogza, OV Rozhkov, NM Bogdan… - Chemistry of …, 2002 - researchgate.net
We have already reported various pathways in the conversion of 1, 3-dialkyl-4-ethoxycarbonylbenzo [c] pyrilium perchlorates [1, 2]. In a continuation of a study of the effect of the …
Number of citations: 6 www.researchgate.net
H Zhao, N Neamati, A Mazumder… - Journal of medicinal …, 1997 - ACS Publications
Based on data derived from a large number of HIV-1 integrase inhibitors, similar structural features can be observed, which consist of two aryl units separated by a central linker. For …
Number of citations: 131 pubs.acs.org
HL Holmes, KM Mann - Journal of the American Chemical Society, 1947 - ACS Publications
Elucidation of the hydrophenanthrene structure of morphine, I4 and the related alkaloids, codeine and thebaine, has depended largely on their degra-dation to substituted …
Number of citations: 15 pubs.acs.org
HL Holmes, JL Stoik - Canadian Journal of Research, 1948 - cdnsciencepub.com
The observation of Holmes and Mann that bromine is eliminated during the condensation of amyl and ethyl formate with ethyl γ-(2-bromo-4,5-dimethoxyphenyl)-butyrate, when sodium …
Number of citations: 2 cdnsciencepub.com
SH Harper, AD Kemp, J Tannock - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
Seven compounds, five of them new, have been isolated from the heartwood of Diospyros quiloensis. The new compounds have been shown by chemical and spectroscopic methods, …
Number of citations: 17 pubs.rsc.org
LS El-Assal, SAM El-Wahhab - Journal of the Chemical Society …, 1960 - pubs.rsc.org
We tried unsuccessfully to isolate or identify the trans-p-half esters or their corresponding trans-acids or anhydrides: we attribute this failure to their formation in very low proportions6 or …
Number of citations: 11 pubs.rsc.org
LH Klemm, PS Santhanam - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
Various phenolic cyclolignan lactones have been reported as constituents of natural products (4). In previous papers we reported use of the intramolecular Diels-Alder reaction as a …
Number of citations: 18 onlinelibrary.wiley.com

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